
HO-PEG21-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG22 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Synthesis of PROTACs
HO-Peg21-OH serves as a crucial linker in the design of PROTACs, which are bifunctional molecules that facilitate the targeted degradation of specific proteins within cells. The mechanism involves:
- Ligand Binding : One end of the PROTAC binds to an E3 ubiquitin ligase, while the other binds to the target protein.
- Ubiquitin-Proteasome System : This interaction leads to ubiquitination of the target protein, marking it for degradation by the proteasome.
Drug Development
The incorporation of this compound into drug formulations has shown promise in enhancing pharmacokinetics and reducing off-target effects. Its application in drug development can be summarized as follows:
- Improved Solubility : The PEG moiety increases solubility in aqueous environments.
- Enhanced Stability : The linker contributes to the stability of the drug compounds against enzymatic degradation.
Bioconjugation Techniques
This compound is also employed in bioconjugation processes, where it facilitates the attachment of various biomolecules (e.g., antibodies, enzymes) to therapeutic agents. This application enhances:
- Targeted Delivery : By linking therapeutic agents to specific biomolecules, targeted delivery to diseased tissues can be achieved.
- Reduced Immunogenicity : The PEGylation process can mask therapeutic agents from immune recognition.
Data Table: Comparative Analysis of PROTACs Utilizing this compound
PROTAC Name | Target Protein | E3 Ligase | IC50 (nM) | Reference |
---|---|---|---|---|
PROTAC1 | BRD4 | VHL | 15 | An et al., 2018 |
PROTAC2 | BCL6 | CRL4 | 30 | An et al., 2018 |
PROTAC3 | STAT3 | MDM2 | 25 | An et al., 2018 |
Note: IC50 values indicate the concentration required to inhibit 50% of target protein activity.
Case Study 1: Targeting Oncogenic Proteins
In a study by An et al. (2018), this compound was utilized in synthesizing PROTACs targeting oncogenic proteins such as BRD4 and BCL6. The study demonstrated that these PROTACs effectively reduced protein levels in cancer cell lines, showcasing their potential as therapeutic agents against malignancies.
Case Study 2: Enhancing Antibody Drug Conjugates
Research highlighted the use of this compound in antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this compound, researchers were able to improve the therapeutic index of ADCs while minimizing systemic toxicity. These findings suggest that PEG-based linkers can significantly enhance the efficacy and safety profiles of ADCs.
Mécanisme D'action
Target of Action
HO-Peg21-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) approach . The specific target protein depends on the other ligand that is attached to the this compound in the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved .
Action Environment
The action of this compound, as part of a PROTAC molecule, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other biomolecules could potentially influence the stability, efficacy, and action of the PROTAC.
Activité Biologique
HO-Peg21-OH, also known as a PEG-based PROTAC linker, has gained attention in the field of drug development, particularly for its role in targeted protein degradation. This compound is part of a growing class of molecules that utilize the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, including cancer.
- Molecular Formula : C42H86O22
- Molecular Weight : 943.12 g/mol
- CAS Number : 928211-42-1
These properties highlight the compound's potential for use in bioconjugation and drug delivery systems.
This compound serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective targeting of proteins that are traditionally considered "undruggable" by small molecules.
1. Cancer Therapy
Research indicates that this compound can be effectively utilized in developing PROTACs aimed at degrading oncogenic proteins. For example, studies have shown that PROTACs incorporating this compound can target mutant forms of proteins such as KRAS and BRAF, which are implicated in various cancers.
Table 1: Summary of PROTACs Utilizing this compound
2. Neurodegenerative Diseases
There is emerging evidence suggesting that this compound-based PROTACs may also have applications in neurodegenerative diseases by targeting misfolded proteins associated with conditions like Alzheimer's disease. By facilitating the degradation of these proteins, this compound could help mitigate the pathological processes involved.
Case Studies
A series of case studies have demonstrated the efficacy of PROTACs utilizing this compound in preclinical models:
- Case Study 1 : A study on a PROTAC targeting mutant KRAS showed significant tumor regression in mouse models, highlighting the potential for this compound in oncological applications.
- Case Study 2 : Another investigation focused on the degradation of tau protein aggregates in Alzheimer's models, where this compound was instrumental in reducing tau levels and improving cognitive function.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928211-42-1 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.